Beta-Amyloid peptides are generated through the proteolytic processing of the amyloid precursor protein. This process involves sequential cleavages by beta-secretase and gamma-secretase enzymes, which release various lengths of amyloid-beta peptides, including the more studied forms Aβ40 and Aβ42 . The specific sequence for Beta-Amyloid (26-38) is derived from these longer peptides, making it a subject of interest for understanding the mechanisms of amyloid aggregation and toxicity.
Beta-Amyloid (26-38) belongs to a class of peptides known as amyloidogenic peptides. These peptides are characterized by their propensity to misfold and aggregate into fibrillar structures, which are toxic to neurons. The classification can be further detailed as follows:
The synthesis of Beta-Amyloid (26-38) can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the desired peptide sequence.
Technical Details:
The molecular structure of Beta-Amyloid (26-38) can be described as follows:
The molecular formula for Beta-Amyloid (26-38) can be represented as C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 365.45 g/mol.
Beta-Amyloid (26-38) undergoes several chemical reactions relevant to its aggregation and interaction with other biomolecules:
Studies have utilized techniques such as circular dichroism spectroscopy and nuclear magnetic resonance to analyze these reactions and understand the structural transitions that occur during aggregation .
The mechanism by which Beta-Amyloid (26-38) contributes to neurotoxicity involves several steps:
Research indicates that even small aggregates can be toxic to neurons, highlighting the importance of understanding the aggregation pathways of Beta-Amyloid fragments .
Relevant data indicate that modifications in environmental conditions significantly impact both solubility and aggregation behavior .
Beta-Amyloid (26-38) has several applications in scientific research:
Aβ(26-38) displays remarkable conformational plasticity, adopting multiple metastable states highly sensitive to environmental conditions. Molecular dynamics (MD) simulations reveal a dynamic equilibrium between collapsed coil, nascent β-hairpin, and β-sheet-rich conformations. This polymorphism arises from intrinsic factors including:
Table 1: Experimental Techniques for Probing Aβ(26-38) Conformational Polymorphism
Technique | Key Insights on Aβ(26-38) | Limitations |
---|---|---|
Molecular Dynamics (MD) | Reveals atomic-level folding pathways, metastable states, solvent effects, and timescales. | Timescale limitations (~μs); force field dependencies. |
Solid-State NMR (ssNMR) | Provides site-specific secondary structure, dynamics, and intermolecular contacts in aggregates/membranes. | Requires significant sample quantities; limited temporal resolution. |
EPR with Spin Labeling | Measures distances and dynamics at specific labeled sites (e.g., G29, A30, L34) within oligomers/fibrils. | Introduction of spin label may perturb local structure. |
Circular Dichroism (CD) | Tracks global secondary structure shifts (random coil → β-sheet) in solution. | Low resolution; overlapping spectral signatures. |
FTIR Spectroscopy | Identifies specific β-sheet formation (parallel/antiparallel) and monitors kinetics. | Bulk measurement; limited site-specificity. |
β-sheet formation is the critical driving force behind Aβ(26-38) oligomerization. Key sequence motifs dictate the kinetics, stability, and structural features of the resulting oligomers:
While Aβ(26-38) lacks the N-terminal domains of full-length Aβ, its core hydrophobic segment exhibits both similarities and distinct differences compared to the corresponding regions within Aβ40 and Aβ42:
Table 2: Structural Comparison of Aβ(26-38) with Full-Length Aβ Isoforms
Feature | Aβ(26-38) | Aβ40 | Aβ42 |
---|---|---|---|
Core Hydrophobic Motif | G29LVG31AII (residues 29-36 critical) | Identical to Aβ(26-38) within residues 26-40 | Identical to Aβ(26-38) within residues 26-40 |
C-Terminal Residues | Ends at A38 | Ends at V40 | Ends at A42 |
Key Aggregation Driver | G29-A30-I31 cluster; V36 interactions | G29-A30-I31 cluster; V40 packing | G29-A30-I31 cluster; I41-A42 packing |
Dominant β-Sheet Type | Parallel, in-register | Parallel, in-register | Parallel, in-register |
Characteristic Fibril Fold | U-shaped β1(G26-S28)-turn-β2(I31-V36/A38) | U-shaped β1(G26-S28)-turn-β2(I31-G38) | U-shaped β1(G26-S28)-turn-β2(I31-V40) + C-term twist/structure (I41-A42) |
Structural Polymorphism | Low (Single dominant structure common) | Moderate | High (Distinct patient-derived strains) |
Primary Aggregation Rate | Intermediate (Faster than Aβ40 N-term mod.) | Slowest | Fastest |
Aβ(26-38) exhibits high affinity for neuronal membranes, with interactions occurring at the earliest nucleation stages and critically influencing its aggregation pathway and toxicity:
Table 3: Key Aβ(26-38) Motifs and Residues in Membrane Interactions
Interaction Phase | Key Motifs/Residues | Interaction Type | Membrane Component Targeted | Functional Consequence |
---|---|---|---|---|
Initial Docking | K28 (Charge) | Electrostatic | Anionic lipid headgroups (PS, PA, PIP2) | Surface orientation; proximity to hydrophobic core |
Hydrophobic Anchoring | V24, G25, G29, A30, I31, I32, V36 | Hydrophobic | Lipid acyl chains (POPE, POPC, SM) | Partial insertion; membrane disruption |
Domain Specificity | Overall hydrophobic character | Cholesterol/Ganglioside affinity | Lipid rafts (Cholesterol, GM1) | Enhanced oligomerization; potential pore formation |
Oligomer Assembly | G25, G29, A30, L34, V36 | Peptide-Peptide (Intermolecular β-sheet) | Membrane surface as scaffold | Nucleation of β-sheet oligomers/protofibrils |
Membrane Perturbation | Inserted hydrophobic residues | Packing disruption | Acyl chain order near insertion site | Local thinning, fluidity changes, permeability |
The interaction of Aβ(26-38) with neuronal membranes represents a critical pathophysiological event. The initial electrostatic and hydrophobic anchoring facilitates a membrane-associated nucleation process distinct from solution aggregation. This process involves early interstrand contacts among C-terminal residues, leading to oligomers and ultimately fibrils with unique structural features influenced by the lipid environment. The resulting local perturbations in membrane dynamics and potential formation of pore-like structures contribute significantly to the neurotoxic mechanisms associated with this amyloidogenic fragment [5] [8] [10].
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